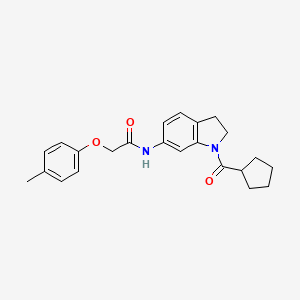
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide
Descripción general
Descripción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal domain (BET) proteins. BET proteins are involved in gene transcription and play a crucial role in the development of cancer and other diseases. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
BET proteins are involved in the regulation of gene transcription by binding to acetylated histones. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo. In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide has demonstrated antitumor activity in models of hematological malignancies and solid tumors. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide has also been shown to enhance the anti-tumor activity of other anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide has several advantages as a research tool, including its specificity for BET proteins and its ability to inhibit the growth of cancer cells. However, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide has some limitations, including its solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
For the research and development of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies. Additionally, further research is needed to understand the mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide and its potential applications in other diseases beyond cancer.
Conclusion
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide is a promising small molecule inhibitor that targets BET proteins and has shown antitumor activity in preclinical studies. Its mechanism of action and potential applications in the treatment of various types of cancer make it an attractive candidate for further research and development.
Aplicaciones Científicas De Investigación
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit BET proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This mechanism of action makes N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-6-10-20(11-7-16)28-15-22(26)24-19-9-8-17-12-13-25(21(17)14-19)23(27)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNVRGPMHWLFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



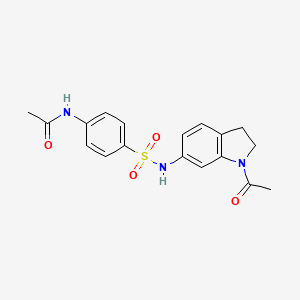
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3209588.png)
![2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209596.png)
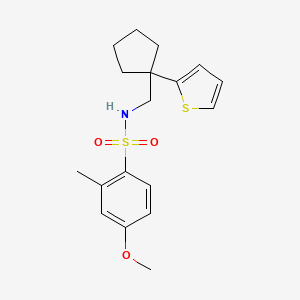
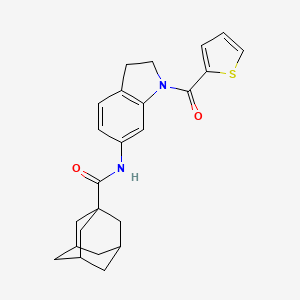
![1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea](/img/structure/B3209623.png)

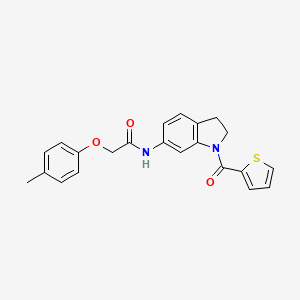
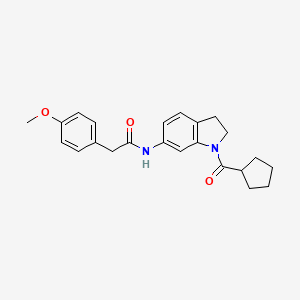

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209655.png)
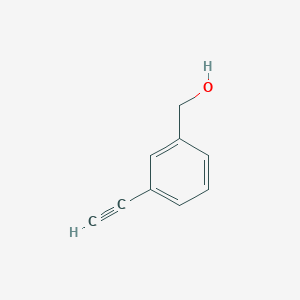
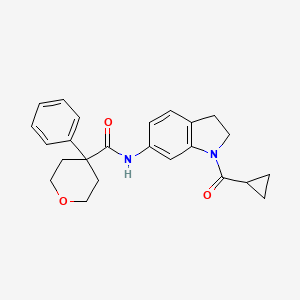
![(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3209673.png)